![molecular formula C22H16N2O4 B3032853 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate CAS No. 5770-23-0](/img/new.no-structure.jpg)
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate is a chemical compound with the molecular formula C22H16N2O4 and a molecular weight of 372.4 g/mol. This compound is known for its unique structure, which includes a benzoxazole moiety linked to a phenyl carbamoyl group and an acetate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the benzoxazole intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to form the carbamoyl linkage. Finally, the phenyl acetate group is introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate can be compared with other similar compounds, such as:
- 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl benzoate
- 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl methacrylate These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. The unique combination of the benzoxazole moiety and the phenyl acetate group in this compound makes it distinct in its reactivity and potential applications .
Propriétés
Numéro CAS |
5770-23-0 |
|---|---|
Formule moléculaire |
C22H16N2O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H16N2O4/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26) |
Clé InChI |
DCXBWVDZBXMWCN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)
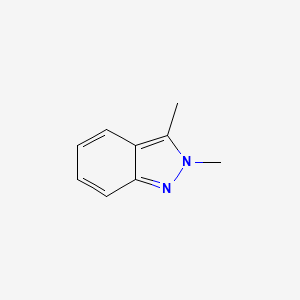
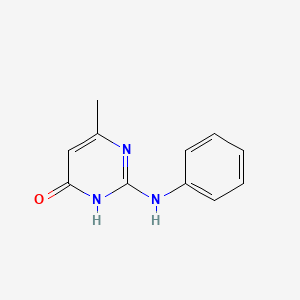


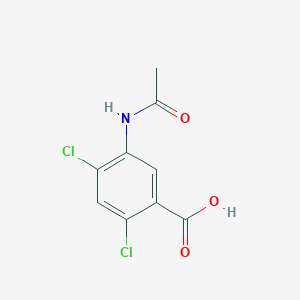
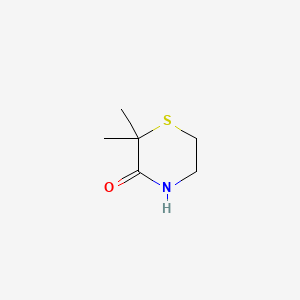
![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)
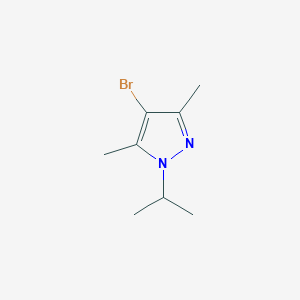
![13,14-dimethoxy-1-azatetracyclo[8.8.0.0^{2,7}.0^{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one](/img/structure/B3032780.png)
dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)
![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)

